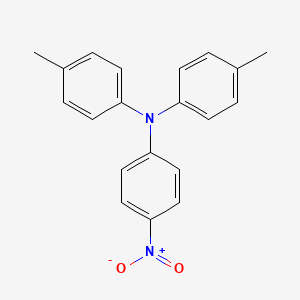
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
概要
説明
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two methyl groups attached to the aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline typically involves the following steps:
Nitration: The nitration of p-toluidine to form 4-nitro-p-toluidine.
Coupling Reaction: The coupling of 4-nitro-p-toluidine with 4-methylaniline under acidic conditions to form the desired compound.
The reaction conditions for these steps include:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Coupling Reaction: Acidic medium, typically hydrochloric acid, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-Methyl-N-(4-aminophenyl)-N-(p-tolyl)aniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling.
類似化合物との比較
Similar Compounds
4-Methyl-N-(4-aminophenyl)-N-(p-tolyl)aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-N-(4-chlorophenyl)-N-(p-tolyl)aniline: A halogenated derivative with a chlorine atom on the aromatic ring.
Uniqueness
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline is unique due to the presence of both a nitro group and two methyl groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWXACSUPBIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482413 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-92-0 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


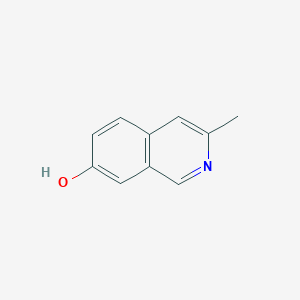
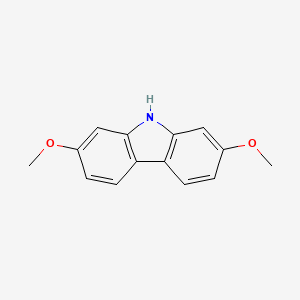
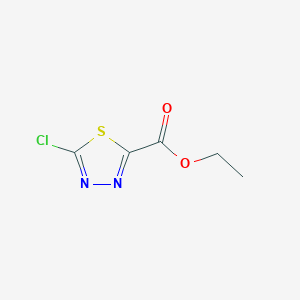
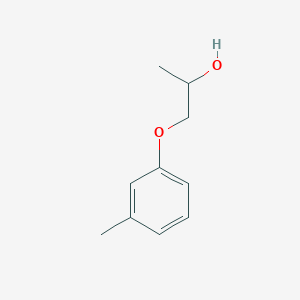
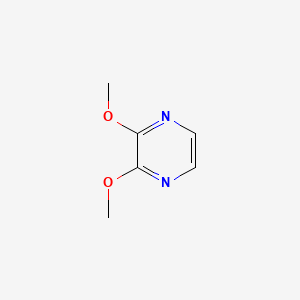
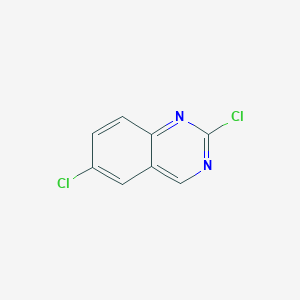
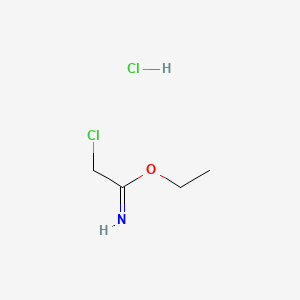
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
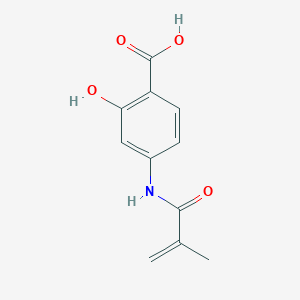
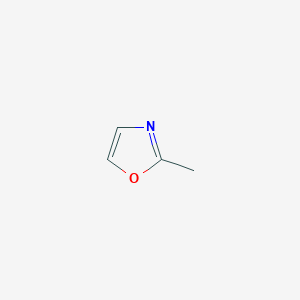
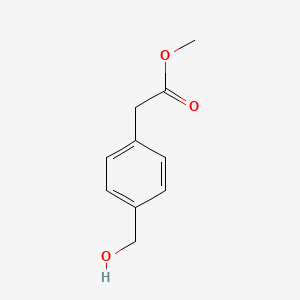
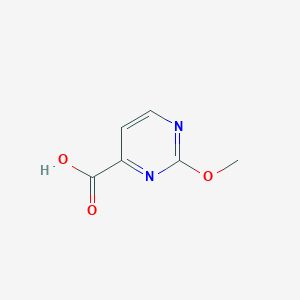
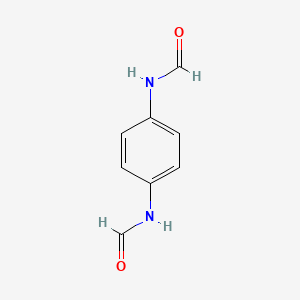
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
